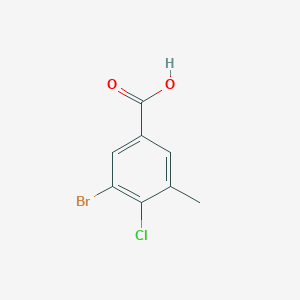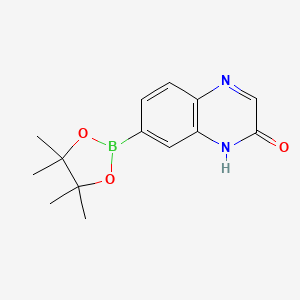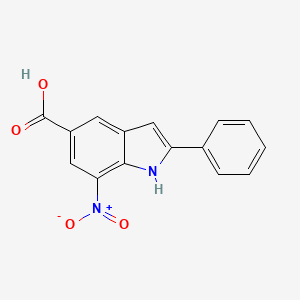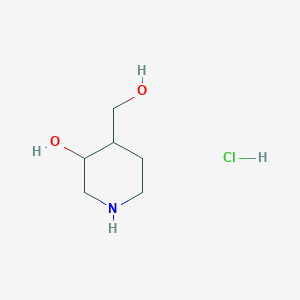
3-Fluoro-5-(pyrrolidin-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(pyrrolidin-1-yl)phenol is a chemical compound with the CAS Number: 925233-15-4 . It has a molecular weight of 181.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C10H12FNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . and is shipped at room temperature .Scientific Research Applications
3-Fluoro-5-(pyrrolidin-1-yl)phenolyridylphenol has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a biochemical probe for the study of enzyme-substrate interactions and as a potential drug candidate for the treatment of certain diseases. In addition, it has been used as a model compound for the study of drug metabolism and pharmacokinetics.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency .
Result of Action
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities .
Advantages and Limitations for Lab Experiments
3-Fluoro-5-(pyrrolidin-1-yl)phenolyridylphenol is a relatively simple compound that can be easily synthesized and used in laboratory experiments. It has been found to be an effective inhibitor of the cytochrome P450 system, which makes it useful for the study of drug metabolism and pharmacokinetics. However, it is important to note that the effects of 3-Fluoro-5-(pyrrolidin-1-yl)phenolyridylphenol on human physiology are not yet fully understood, and further research is needed to better understand its effects.
Future Directions
The potential future directions for the use of 3-Fluoro-5-(pyrrolidin-1-yl)phenolyridylphenol are numerous. It could be used as a potential drug candidate for the treatment of certain diseases, such as cancer or inflammation. It could also be used as a model compound for the study of drug metabolism and pharmacokinetics. In addition, it could be used as a biochemical probe for the study of enzyme-substrate interactions. Finally, it could be used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Synthesis Methods
3-Fluoro-5-(pyrrolidin-1-yl)phenolyridylphenol can be synthesized using a variety of methods, including the reaction of pyridine and fluoroacetic acid, the reaction of pyridine and fluoroacetamide, and the direct fluorination of pyridine. The most common method involves the reaction of pyridine and fluoroacetic acid, which produces the desired product in high yield. In this reaction, the pyridine is first treated with a strong base, such as sodium hydroxide, to form the pyridinium salt. The pyridinium salt is then reacted with fluoroacetic acid in the presence of a catalyst to form the desired product.
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Properties
IUPAC Name |
3-fluoro-5-pyrrolidin-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPGQQFBODVGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)

![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)





![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)




